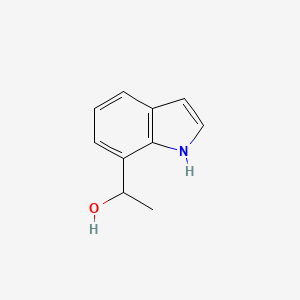

1h-Indole-7-methanol,a-methyl-

Description

Overview of the Indole (B1671886) Core Structure and Fundamental Reactivity

Indole, a bicyclic aromatic heterocycle, consists of a benzene (B151609) ring fused to a five-membered pyrrole (B145914) ring. jk-sci.com This arrangement of ten π-electrons, which satisfies Hückel's rule for aromaticity, results in a planar and electron-rich molecule. ontosight.ai The fundamental reactivity of the indole nucleus is dominated by electrophilic substitution reactions. Molecular orbital calculations indicate that the C3 position of the pyrrole ring is the most electron-rich and, therefore, the most susceptible to attack by electrophiles, a reactivity that is significantly greater than that of benzene. bhu.ac.in If the C3 position is already substituted, electrophilic attack typically occurs at the C2 position. bhu.ac.in The nitrogen atom in the pyrrole ring is only weakly basic due to the delocalization of its lone pair of electrons into the aromatic system. bhu.ac.in

Broad Importance of Indole Derivatives in Organic Chemistry and Advanced Applications

The indole scaffold is a privileged structure in medicinal chemistry and materials science, owing to the wide array of biological activities and physicochemical properties exhibited by its derivatives. chemeurope.comnih.govopenmedicinalchemistryjournal.com Many compounds containing the indole nucleus are used as anti-inflammatory, antimicrobial, antiviral, and anticancer agents. openmedicinalchemistryjournal.comresearchgate.net

Prominent examples of indole-based drugs include Indomethacin, a non-steroidal anti-inflammatory drug, and the anti-cancer agents Vinblastine and Vincristine. nih.gov The essential amino acid tryptophan, the neurotransmitter serotonin (B10506), and the hormone melatonin (B1676174) are all naturally occurring and vital indole derivatives. openmedicinalchemistryjournal.com Beyond pharmaceuticals, indole derivatives find applications as agrochemicals, dyes, and corrosion inhibitors. openmedicinalchemistryjournal.com Their ability to interact with a wide range of biological targets makes them a continuous focus of drug discovery and development efforts. nih.govresearchgate.net

Unique Characteristics and Research Gaps in 7-Substituted Indole Scaffolds

While the chemistry of indoles substituted at most positions is well-documented, 7-substituted indoles have historically been more challenging to synthesize. wikipedia.orgingentaconnect.com Classical indole syntheses, such as the Fischer, Bischler, and Reissert methods, are often not well-suited for the preparation of compounds with substitution at the C7 position. wikipedia.orgingentaconnect.compharmaguideline.com This has led to a comparative lack of research into their specific properties and applications.

The development of the Bartoli indole synthesis in 1989 marked a significant breakthrough, providing a direct and flexible route to 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents. jk-sci.comwikipedia.orgingentaconnect.com This method's success is predicated on the presence of a substituent ortho to the nitro group, which facilitates a key chemeurope.comchemeurope.com-sigmatropic rearrangement in the reaction mechanism. wikipedia.org Despite this synthetic advancement, the exploration of the chemical space occupied by 7-substituted indoles remains less extensive than that of their other positional isomers, representing a clear research gap. msu.eduluc.edu The unique steric and electronic environment imparted by a substituent at the 7-position can be expected to influence the molecule's reactivity and biological activity in distinct ways, yet these effects are not fully understood.

Rationale for Academic Research into 1H-Indole-7-methanol,a-methyl- and Closely Related Structures

The specific compound, 1H-Indole-7-methanol, a-methyl-, also known as 1-(1H-indol-7-yl)ethan-1-ol, is a prime example of a molecule within this under-researched class of 7-substituted indoles. A comprehensive search of the scientific literature reveals a scarcity of dedicated studies on this particular compound. Its parent structure, Indole-7-methanol (B85816), is commercially available, but data on its α-methylated derivative is sparse.

The rationale for investigating 1H-Indole-7-methanol, a-methyl- is multifold. The introduction of a chiral center (the carbon bearing the hydroxyl and methyl groups) opens avenues for the development of stereoselective syntheses and the study of stereoisomer-specific biological activities. The hydroxyl group provides a handle for further functionalization, allowing for the creation of libraries of related compounds for screening. Given the established importance of indole derivatives as anticancer, anti-inflammatory, and antimicrobial agents, it is plausible that 1H-Indole-7-methanol, a-methyl- and its derivatives could exhibit valuable therapeutic properties. nih.govresearchgate.net The exploration of such "unfashionable" yet accessible molecules is a fertile ground for new discoveries in medicinal and organic chemistry. The lack of existing data presents an opportunity to contribute new knowledge to the field, from fundamental characterization to the exploration of potential applications.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H11NO |

|---|---|

Molecular Weight |

161.20 g/mol |

IUPAC Name |

1-(1H-indol-7-yl)ethanol |

InChI |

InChI=1S/C10H11NO/c1-7(12)9-4-2-3-8-5-6-11-10(8)9/h2-7,11-12H,1H3 |

InChI Key |

UNTDNOYYAQIWAK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC2=C1NC=C2)O |

Origin of Product |

United States |

Synthetic Methodologies for 1h Indole 7 Methanol,a Methyl and Analogous Structures

Established Strategies for Indole (B1671886) Ring Synthesis

The construction of the indole nucleus is a well-researched area of organic chemistry, with several classical and modern methods at the disposal of synthetic chemists. bohrium.comrsc.org These strategies often begin with pre-functionalized benzene (B151609) derivatives that undergo cyclization to form the bicyclic indole structure.

Reductive Cyclization Approaches for Nitrogen-Containing Heterocycles

Reductive cyclization is a powerful strategy for synthesizing indoles, typically starting from ortho-substituted nitroarenes. A common precursor is an o-nitrostyrene, which can be cyclized under reductive conditions to form the indole ring. thieme-connect.com This method is advantageous due to the mild conditions that can often be employed and the commercial availability of starting materials. thieme-connect.com

Various reducing agents and catalytic systems have been developed for this transformation. For instance, titanium trichloride (B1173362) (TiCl3) in an aqueous medium has been shown to effectively promote the reductive intramolecular cyclization of o-nitrostyrenes, tolerating a range of functional groups and producing indoles in good to excellent yields. thieme-connect.com Another approach involves the use of carbon monoxide (CO) as the reductant, often in conjunction with a palladium catalyst. unimi.itmdpi.comnih.gov Phenyl formate (B1220265) has also been successfully employed as a CO surrogate, which can be advantageous in certain contexts. mdpi.com More recently, cobalt-rhodium heterobimetallic nanoparticles have been utilized as a recyclable catalyst for the reductive cyclization of 2-(2-nitroaryl)acetonitriles under mild conditions using atmospheric hydrogen. organic-chemistry.org

| Precursor Type | Catalyst/Reagent | Key Features |

| β-Nitrostyrenes | PdCl₂(CH₃CN)₂ + phenanthroline / Phenyl formate | Uses a CO surrogate, applicable for 2- and 3-substituted indoles. unimi.itmdpi.com |

| o-Nitrostyrenes | Aqueous TiCl₃ | Mild conditions, tolerates polar functional groups. thieme-connect.com |

| 2-(2-Nitroaryl)acetonitriles | Co-Rh heterobimetallic nanoparticles / H₂ | Mild conditions (1 atm H₂, 25 °C), recyclable catalyst. organic-chemistry.org |

| 1,4-Dialkenyl-2,3-dinitrobenzenes | Pd(dba)₂-PPh₃ or Pd(OAc)₂-1,10-phen / CO | Double reductive cyclization to form pyrrolo[3,2-g]indoles. nih.gov |

Dehydrogenative Cyclization and Aromatization of Indoline (B122111) Precursors

Dehydrogenative cyclization offers an alternative route to indoles, often proceeding through an indoline intermediate which is subsequently aromatized. This strategy is particularly useful for creating substituted indoles from readily available anilides. An electrocatalytic, metal- and oxidant-free method has been developed for the dehydrogenative cyclization of 2-vinylanilides. organic-chemistry.orgacs.org This process uses an organic redox catalyst, such as phenothiazine, to generate a nitrogen-centered radical that undergoes intramolecular cyclization. organic-chemistry.org

Another approach involves manganese(III)-catalyzed aerobic dehydrogenative cyclization, which can produce ring-fused indole skeletons from indole and malonate precursors, with water as the only byproduct. rsc.org Photocatalysis has also been employed, where a solvent-controlled system can switch between photocyclization to yield dihydroindoloquinolones and dehydrogenative photocyclization to produce indoloquinolinones. rsc.org These methods represent a move towards more sustainable and atom-economical synthetic routes. organic-chemistry.org

Palladium-Catalyzed Approaches for Indole Formation

Palladium catalysis has become a cornerstone of modern organic synthesis, and its application in indole synthesis is extensive. bohrium.comacs.org These methods can be broadly categorized into the construction of the indole ring from acyclic precursors and the functionalization of a pre-existing indole core. acs.org

The Larock indole synthesis is a prominent example of a palladium-catalyzed heteroannulation reaction. It typically involves the reaction of an ortho-iodoaniline with a disubstituted alkyne in the presence of a palladium catalyst and a base to form the indole ring. wikipedia.org This method is highly versatile and accommodates a wide range of substituents on both the aniline (B41778) and alkyne components. wikipedia.org

Another powerful palladium-catalyzed strategy provides an alternative to the classic Fischer indole synthesis. This involves the cross-coupling of aryl bromides with benzophenone (B1666685) hydrazones to create N-aryl hydrazones, which are then cyclized in situ to form indoles. organic-chemistry.orgmit.edu More direct C-N bond forming cyclizations of halo-aryl enamines have also been developed, offering a scalable route to N-functionalized and C2/C3-substituted indoles. bohrium.com

| Method | Precursors | Catalyst System (Typical) | Key Features |

| Larock Indole Synthesis | o-Iodoaniline, Disubstituted alkyne | Pd(OAc)₂, PPh₃, Base | Highly versatile for various indole substitution patterns. wikipedia.org |

| Buchwald Modification of Fischer Synthesis | Aryl bromide, Benzophenone hydrazone | Pd/BINAP or Pd/Xantphos | Avoids isolation of sensitive aryl hydrazines. organic-chemistry.orgmit.edu |

| C-N Ring Formation | Halo-aryl enamine | RuPhos precatalyst or Pd₂(dba)₃/t-Bu₃P•HBF₄ | Scalable, tolerates diverse amine precursors. bohrium.com |

| Cyclization of o-Alkynylanilines | o-Haloaniline, Terminal alkyne | Pd catalyst (often with Cu co-catalyst) | Useful for synthesizing 2-substituted indoles. acs.org |

Advanced Approaches for Targeted 7-Substitution on Indole Ring

Directing functionalization to the C7 position of the indole ring is a significant challenge due to the inherent reactivity of other positions, particularly C3 and C2. However, advanced strategies have been developed to achieve this regioselectivity, which is crucial for synthesizing complex molecules like 1H-Indole-7-methanol, a-methyl-.

Regioselective C7-Functionalization Strategies

Directed C-H activation has emerged as a powerful tool for regioselective functionalization. By installing a directing group on the indole nitrogen, a metal catalyst can be guided to the C7 position to facilitate a C-H bond cleavage and subsequent coupling reaction.

An efficient rhodium-catalyzed method has been developed for the direct C-H functionalization at the C7 position of indoles using an N-pivaloyl directing group. nih.govthieme-connect.com This system allows for the alkenylation of the C7 position with acrylates and styrenes in good to excellent yields. nih.gov The choice of both the bulky N-pivaloyl group and the rhodium catalyst is critical for achieving high regioselectivity. thieme-connect.com Theoretical studies using density functional theory (DFT) have provided insight into the mechanism, suggesting that the greater nucleophilicity of the C7 atom compared to the C2 atom facilitates the electrophilic attack by the rhodium center. rsc.org Other directing groups, such as an N-imino group, have also proven effective for rhodium-catalyzed C7 olefination. thieme-connect.com Iridium catalysts have also been employed for the C7-sulfonamidation of indoles, again relying on a directing group strategy to ensure regioselectivity. rsc.org

| Catalyst System | Directing Group | Reaction Type |

| Rhodium | N-Pivaloyl | C7-Alkenylation, C7-Alkylation nih.govthieme-connect.com |

| Rhodium | N-Imino | C7-Olefination thieme-connect.com |

| Iridium | Not specified | C7-Sulfonamidation rsc.org |

| Ruthenium(II) | Not specified | C7-Amidation researchgate.net |

Synthesis via Pre-functionalized Indole Building Blocks

An alternative to direct C-H functionalization is to construct the indole ring from starting materials that already possess the desired substituent at the position corresponding to the final indole's C7. This approach circumvents the challenges of regioselectivity on the preformed indole nucleus.

For example, Heck cyclization strategies have been used to synthesize 7-iodo-, 7-alkoxy-, 7-amino-, and 7-nitroindoles. researchgate.net These pre-functionalized indoles can then serve as versatile intermediates for further elaboration. The synthesis of methoxy-activated indoles, such as 7-methoxyindoles, often starts from appropriately substituted aniline or benzaldehyde (B42025) derivatives using classical methods like the Fischer or Bischler indole synthesis. chim.it For instance, (7-Methoxy-1H-indol-2-yl)methanol can be synthesized by the reduction of ethyl-7-methoxy-1H-indole-2-carboxylate with lithium aluminum hydride. chemicalbook.com Such building blocks are invaluable for constructing more complex targets. The de novo synthesis of indoles from non-traditional precursors, like bicyclo[3.1.0]hexan-2-ones, also provides a powerful route to variously substituted indoles, including those with functionality at C7. nih.gov

Stereoselective Introduction of the α-Methylated Methanol (B129727) Moiety at C7

The creation of the chiral α-methylated methanol group at the C7 position is the most critical transformation for the synthesis of 1H-Indole-7-methanol,a-methyl-. This requires either the asymmetric reduction of a precursor ketone (7-acetylindole) or the asymmetric addition of a methyl group to a precursor aldehyde (indole-7-carbaldehyde).

Asymmetric synthesis is paramount for producing enantiomerically pure compounds. Two primary pathways are considered for establishing the stereocenter in 1H-Indole-7-methanol,a-methyl-: asymmetric alkylation and asymmetric reduction.

Asymmetric Alkylation: This approach typically involves the addition of a methyl nucleophile to indole-7-carbaldehyde in the presence of a chiral catalyst or ligand. While the direct asymmetric C7-alkylation of indoles is a specialized field, principles from other asymmetric alkylations are applicable. For instance, chiral phosphoric acids have been used to catalyze the asymmetric N-alkylation of indole derivatives, demonstrating the potential for controlling reactivity on the indole scaffold. mdpi.com A dinuclear zinc-ProPhenol complex has also proven effective in catalyzing the enantioselective N-alkylation of various indoles with aldimines, achieving excellent enantiomeric ratios (up to 99.5:0.5 e.r.). nih.gov Adapting such catalytic systems to C7-carbaldehydes could provide a direct route to the chiral alcohol via a stereocontrolled methyl addition.

Asymmetric Reduction: A more common strategy involves the asymmetric reduction of a prochiral ketone, in this case, 7-acetylindole. This precursor can be synthesized through methods like the Friedel-Crafts acylation of a suitably protected indole. The subsequent reduction of the ketone to the secondary alcohol can be achieved with high enantioselectivity using well-established catalytic systems. For example, catalysts derived from chiral ligands and borohydride (B1222165) are widely used for the enantioselective reduction of prochiral ketones to chiral alcohols. msu.edu The CBS (Corey-Bakshi-Shibata) reduction, which employs a chiral oxazaborolidine catalyst, is a powerful tool for this type of transformation, often yielding high enantiomeric excess (ee).

The table below illustrates typical outcomes for diastereoselective addition reactions, which follow similar principles to the asymmetric reductions and alkylations required for the target compound.

| Reactant (R-CO-Ph) | Reagent | Diastereomeric Ratio (threo:erythro) | Diastereomeric Excess (%de) |

|---|---|---|---|

| α-methoxyacetophenone | NaBH4 | 74 : 26 | 48 |

| α-methoxyacetophenone | LiAlH4 | 83 : 17 | 66 |

| α-dimethylaminoacetophenone | NaBH4 | 55 : 45 | 10 |

| α-dimethylaminoacetophenone | LiAlH4 | 80 : 20 | 60 |

| propiophenone | NaBH4 | 72 : 28 | 44 |

Data adapted from a study on diastereoselectivity in addition reactions, demonstrating the influence of reagents on stereochemical outcomes. msu.edu

Diastereoselective methods are employed when a chiral influence already exists within the molecule, guiding the formation of a new stereocenter. This can be achieved by using a chiral auxiliary on the indole nitrogen or by employing a substrate-controlled reaction.

In one approach, a chiral group is temporarily attached to the indole, often at the N1 position. This auxiliary then directs the stereochemical course of the methyl addition to the C7-carbonyl or the reduction of the C7-ketone. Following the reaction, the auxiliary is cleaved to yield the enantiomerically enriched product.

Alternatively, protecting-group directed diastereoselective reactions can be highly effective. For example, the Nozaki–Hiyama–Kishi (NHK) reaction's stereochemical outcome can be influenced by the choice of protecting groups on the substrate. rsc.org This principle can be applied to the synthesis of 1H-Indole-7-methanol,a-methyl-, where a bulky protecting group on the indole nitrogen could direct the approach of a methylating or reducing agent to one face of the C7-carbonyl group. The synthesis of δ-hydroxy-β-keto esters via Mukaiyama-aldol reactions, followed by diastereoselective reduction, provides a template for how syn- and anti-diols can be selectively formed, a strategy relevant to creating specific diastereomers of more complex indole alcohols. nih.gov

One-Pot and Multicomponent Synthesis of Indole Derivatives

To enhance synthetic efficiency, reduce waste, and save time, one-pot and multicomponent reactions (MCRs) are increasingly favored for constructing complex heterocyclic scaffolds like substituted indoles.

MCRs involve the reaction of three or more starting materials in a single pot to form a product that incorporates structural features from each component. tandfonline.com This strategy allows for the rapid generation of molecular diversity from simple precursors. scispace.com Several MCRs have been developed for the synthesis of substituted indoles.

A notable example is the one-pot, three-component reaction of aldehydes, 1H-tetrazole-5-amine, and 3-cyanoacetyl indole, which yields 7-substituted-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitriles. mdpi.comnih.gov This reaction demonstrates how a substituent at the 7-position can be introduced from a corresponding aldehyde component in an MCR format. mdpi.comresearchgate.net Although this specific MCR builds a different heterocyclic system, the principle of incorporating a C7-substituent from a simple starting material is directly applicable. Another powerful method involves a dual palladium-catalyzed process combining a Buchwald-Hartwig reaction and an arene-alkene coupling to assemble highly substituted indoles from three components. scispace.com

The table below summarizes the reaction conditions for a three-component synthesis leading to various 7-substituted tetrazolopyrimidines, illustrating the MCR approach.

| Entry | Aldehyde (Component 1) | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 4-Chlorobenzaldehyde | Ethanol (B145695) | None | Reflux | 48 | 0 |

| 2 | 4-Chlorobenzaldehyde | DMF | Et3N | 120 | 10 | 76 |

| 3 | 4-Nitrobenzaldehyde | DMF | Et3N | 120 | 10 | 81 |

| 4 | Indole-3-carbaldehyde | DMF | Et3N | 120 | 10 | 61 |

| 5 | 1H-pyrrole-2-carbaldehyde | DMF | Et3N | 120 | 10 | 64 |

Data from a study on the one-pot multicomponent synthesis of 7-substituted-5-(1H-indol-3-yl)tetrazolopyrimidine-6-carbonitrile. mdpi.com

Consecutive, or tandem, one-pot reactions involve the sequential addition of reagents to a single reaction vessel, where intermediates are not isolated. This approach avoids repetitive workup and purification steps. The synthesis of 7-substituted indoles has been achieved through several elegant one-pot sequences.

One such method is the rhodium(III)-catalyzed oxidative C-H activation and olefination of indoline derivatives, followed by an in-situ oxidation to furnish the C7-alkenylated indole. acs.org This provides a direct route to C7-functionalized indoles that could be further elaborated to the target alcohol. Another powerful strategy relies on directed ortho-metalation. nih.gov In this approach, an N-protected indole undergoes selective deprotonation at C2, which is then protected with a silyl (B83357) group. A second metalation at C7, directed by the N-protecting group, allows for the introduction of an electrophile. A final one-pot desilylation and deprotection sequence yields the C7-substituted indole. nih.gov The Fischer indole synthesis has also been adapted into a one-pot procedure to create N-substituted indoles, demonstrating the versatility of classic reactions in modern, efficient synthesis design. rsc.orgrsc.org

Optimization of Reaction Parameters for 1H-Indole-7-methanol,a-methyl- Synthesis

The successful synthesis of 1H-Indole-7-methanol,a-methyl-, particularly in high yield and stereoselectivity, hinges on the careful optimization of reaction conditions. Key parameters include the choice of catalyst, base, solvent, temperature, and reaction time. The crucial step to optimize would be the nucleophilic addition of a methyl group to indole-7-carbaldehyde or the reduction of 7-acetylindole.

Drawing parallels from the synthesis of related trifluoromethyl(indolyl)phenylmethanols, a systematic study of reaction variables is essential. nih.govbeilstein-journals.orgd-nb.info For a base-catalyzed addition of a methylating agent to indole-7-carbaldehyde, an initial screening of bases (e.g., K₂CO₃, Cs₂CO₃, KOH), catalysts (e.g., phase-transfer catalysts like n-Bu₄PBr), and solvents (e.g., water, THF, CH₂Cl₂) would be performed. nih.govd-nb.info Water as a solvent can be advantageous, as the product may precipitate, simplifying purification. beilstein-journals.org The catalyst and base loading would also be varied to find the minimum amount required for efficient conversion, which is crucial for large-scale synthesis and reducing costs. d-nb.info

The following table, modeled on the optimization for a related synthesis, illustrates how reaction conditions could be systematically varied to maximize the yield of the desired product.

| Entry | Base (mol %) | Catalyst (mol %) | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | - | - | H₂O | 24 | 0 |

| 2 | K₂CO₃ (20) | - | H₂O | 12 | Trace |

| 3 | - | n-Bu₄PBr (20) | H₂O | 12 | Trace |

| 4 | KOH (20) | n-Bu₄PBr (20) | H₂O | 3 | 91 |

| 5 | K₂CO₃ (20) | n-Bu₄PBr (20) | H₂O | 2 | 97 |

| 6 | Cs₂CO₃ (20) | n-Bu₄PBr (20) | H₂O | 5 | 81 |

| 7 | K₂CO₃ (15) | n-Bu₄PBr (15) | H₂O | 2.5 | >99 |

| 8 | K₂CO₃ (10) | n-Bu₄PBr (10) | H₂O | 3 | 90 |

| 9 | K₂CO₃ (15) | n-Bu₄PBr (15) | THF | 8 | 55 |

Hypothetical optimization data for the synthesis of 1H-Indole-7-methanol,a-methyl- modeled after the reported synthesis of (1H-indol-3-yl)methanols. beilstein-journals.orgd-nb.info

1 Influence of Solvent Systems on Reaction Efficiency and Selectivity

The choice of solvent is a critical parameter in the synthesis of indole derivatives, significantly impacting reaction efficiency, selectivity, and the ease of product purification. The solvent's polarity, ability to dissolve reactants and catalysts, and its potential to participate in or hinder side reactions are all crucial considerations.

Polar solvents such as ethanol and water are frequently used in indole syntheses, including the Fischer indole synthesis. numberanalytics.com Water, in particular, is highlighted as a "green solvent" that is advantageous over others in terms of toxicity. openmedicinalchemistryjournal.com The use of water as a medium has been successful in multicomponent reactions for preparing 3-substituted indoles, often leading to high yields and simplified product isolation. openmedicinalchemistryjournal.comresearchgate.net For instance, the reaction of indole with carbonyl compounds in the presence of a catalyst like dodecylsulphonic acid in water can produce bis(indolyl)methanes in a short time with high yields. openmedicinalchemistryjournal.com Furthermore, a purification strategy has been developed that relies on controlling the solubility of indole derivatives in water-containing solvents, using a hydrophobic solid acid catalyst to achieve up to 99% purity. researchgate.net

Non-conventional solvents, such as deep eutectic solvents (DESs), have also been explored to improve reaction efficiency and sustainability. numberanalytics.com The solubility of indole derivatives varies significantly across different solvents, which directly affects reaction kinetics. For example, the mole fraction solubility of Indole-3-acetic acid is highest in ethyl acetate, followed by methanol, ethanol, and isopropanol (B130326) at the same temperature, indicating that solvent polarity plays a key role. researchgate.net In mixed solvent systems, solubility can be finely tuned; for instance, the solubility of indole-3-acetic acid increases monotonically with a higher mass fraction of ethyl acetate. researchgate.net

In catalytic functionalizations, the solvent can be an integral part of the catalytic system. During the rhodium(III)-catalyzed synthesis of 7-substituted indoles, the active rhodium species may contain solvent molecules as ligands, which influence its catalytic activity. acs.org Similarly, in palladium-catalyzed reactions, solvents like toluene (B28343) and dimethyl sulfoxide (B87167) (DMSO) are employed, with the choice affecting reaction outcomes. nih.govbeilstein-journals.org For instance, the Friedel-Crafts C2-alkylation of 4,7-dihydroindole is conducted in toluene at low temperatures. mdpi.com

Table 1: Solubility of Indole-3-acetic Acid in Various Pure Solvents at 313.15 K This table illustrates the significant impact of solvent choice on the solubility of an indole derivative, a key factor in reaction efficiency.

| Solvent | Mole Fraction Solubility (x 10⁻⁴) |

| Ethyl acetate | 12230 |

| Methanol | 6.02 |

| Ethanol | 4.58 |

| Isopropanol | 2.46 |

| Data sourced from ResearchGate. researchgate.net |

2 Role of Catalytic Systems in Indole Functionalization

Catalytic systems are paramount in modern organic synthesis for achieving high efficiency and regioselectivity in the functionalization of indole rings, particularly at the less reactive C-7 position. chim.it A variety of transition-metal catalysts, including those based on rhodium, palladium, gold, and copper, have been developed to this end. chim.itunimi.itrsc.orgnih.gov

Rhodium Catalysis: Rhodium(III) catalysts, such as [Rh(III)Cp*Cl₂]₂, have proven highly effective for the direct and regioselective synthesis of 7-substituted indoles. acs.orgacs.org These methods often proceed via a one-pot oxidative cross-coupling of indoline derivatives, providing the desired products in good to excellent yields. acs.orgacs.org The mechanism typically involves the generation of a cationic rhodium species that coordinates to a directing group on the indoline, followed by C(sp²)–H bond activation at the C-7 position to form a five-membered rhodacycle intermediate. acs.orgnih.gov This intermediate then couples with various partners, such as alkenes or alkynes, leading to the functionalized indole after an oxidation step. acs.orgnih.gov

Palladium Catalysis: Palladium-based catalytic systems are widely used for the functionalization of indoles at virtually all positions. rsc.org The development of various phosphine (B1218219) and carbene ligands has been crucial for the success of these systems. rsc.org For the synthesis of 3-substituted indoles, Pd(dppf)Cl₂ has been used for direct aminocarbonylation reactions. nih.gov In other applications, catalyst systems like Pd(OAc)₂/1,10-phenanthroline have shown high reactivity under mild conditions for the synthesis of indole derivatives. nih.gov Palladium catalysts are also instrumental in the direct alkynylation of indoles, where an alkynylpalladium species electrophilically attacks the C2 position. chim.it

Other Catalytic Systems:

Gold Catalysis: Homogeneous gold catalysts, such as AuCl₃, are powerful tools for forming C-C and C-X bonds under mild conditions. unimi.it They can catalyze the hydroarylation of non-activated alkenes with indoles, typically affording high yields of alkylated products at room temperature. unimi.it

N-Heterocyclic Carbenes (NHCs): NHC catalysis has emerged as a valuable method for the enantioselective functionalization of 7-substituted indoles. mdpi.com For example, an NHC catalyst generated from a triazolium salt can activate indole-7-carbaldehyde, allowing for cascade reactions with carbonyl compounds to produce complex chiral structures with high yields. mdpi.com

Copper Catalysis: Copper catalysts, such as CuBr, have been employed for the alkylation of indoles through cross-dehydrogenative-coupling (CDC) reactions. chim.it

Table 2: Selected Catalytic Systems for Indole Synthesis and Functionalization This table summarizes various catalysts and their specific applications in the synthesis of functionalized indole derivatives.

| Catalyst System | Reaction Type | Target Position | Reference(s) |

| [RhCp*Cl₂]₂ / AgSbF₆ | Oxidative Olefination | C-7 | acs.org, acs.org, nih.gov |

| Pd(OAc)₂ / 1,10-phen | Carbonylative Cyclization | Indole Core | nih.gov |

| AuCl₃ | Hydroarylation | C-3 | unimi.it |

| N-Heterocyclic Carbene (NHC) | Cascade Reaction | C-7 (via carbaldehyde) | mdpi.com |

| Pd(II) / Ligand | Cross-Dehydrogenative Coupling | C-2 | chim.it |

| Cu(PPh₃)Cl | Multicomponent Reaction | C-3 | openmedicinalchemistryjournal.com |

3 Temperature and Pressure Effects on Reaction Yields and Purity

Temperature and pressure are fundamental physical parameters that exert significant control over the kinetics, equilibrium, yield, and purity of indole syntheses. numberanalytics.com The optimization of these conditions is essential for maximizing the production of the desired compound while minimizing side reactions and degradation. numberanalytics.comresearchgate.net

Temperature Effects: Generally, elevated temperatures increase the rate of reaction according to the Arrhenius equation. numberanalytics.com In the synthesis of indoles from aniline and ethylene (B1197577) glycol, reaction temperatures typically range from 200°C to 600°C, with a preferred range of 250°C to 500°C. google.com Chinese patent literature describes specific conditions of 380°C and 450°C for this transformation. google.com However, excessively high temperatures can be detrimental, leading to undesired side reactions or the degradation of the catalyst and products, which negatively impacts yield and purity. numberanalytics.com Theoretical studies on indole derivatives show that their stability decreases as pyrolysis temperatures increase from 323 K to 923 K. researchgate.net In some sensitive reactions, such as the enantioselective Friedel-Crafts alkylation for constructing N-functionalized indoles, very low temperatures (-78°C) are required to achieve high selectivity. mdpi.com

Pressure Effects: Pressure is another key variable, particularly in gas-phase or high-temperature liquid-phase reactions. Syntheses of indoles are often conducted at superatmospheric pressure, which can range from 1.1×10⁵ Pa to 1.0×10⁷ Pa. google.com A more preferred range is between 2.0×10⁵ Pa and 5.0×10⁶ Pa. google.com Increasing the total reaction pressure in the synthesis of indole from ethylene glycol has been shown to significantly improve the selectivity and conversion rate. google.com For instance, increasing the pressure from 2.0 x 10⁵ Pa to 5.0 x 10⁵ Pa increased the selectivity of indole formation from 56-57% to 74-75%. google.com

The interplay between temperature and pressure is also crucial. Higher reaction pressures and higher liquid hourly space velocity (LHSV) can be used at high temperatures, while lower pressures and LHSV are more suitable for lower temperatures. google.com When using hydrogen as a carrier gas with a highly active catalyst, it is often preferable to limit the partial pressure of hydrogen to prevent excessive reduction. google.com

Table 3: Effect of Reaction Pressure on Indole Synthesis from Ethylene Glycol This table demonstrates how increasing pressure can enhance the conversion and selectivity in indole synthesis.

| Reaction Pressure (Pa) | Reaction Time (hr) | Conversion of Ethylene Glycol (%) | Selectivity of Indole (%) |

| 2.0 x 10⁵ | 100 | 100 | 54 |

| 2.0 x 10⁵ | 200 | 98 | 56 |

| 2.0 x 10⁵ | 300 | 91 | 57 |

| 5.0 x 10⁵ | 100 | 100 | 75 |

| 5.0 x 10⁵ | 200 | 100 | 74 |

| 5.0 x 10⁵ | 300 | 99 | 74 |

| Data adapted from US Patent 4937353A. google.com |

Computational and Theoretical Chemistry Studies of 1h Indole 7 Methanol,a Methyl Derivatives

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to investigate the electronic and structural properties of organic molecules, including various indole (B1671886) derivatives.

Geometry optimization is a fundamental DFT calculation that determines the most stable three-dimensional arrangement of atoms in a molecule—its lowest energy state. For indole derivatives, DFT calculations are used to predict bond lengths, bond angles, and dihedral angles that define the molecule's shape.

DFT calculations provide a detailed picture of the electronic structure, revealing how electrons are distributed within the molecule. Analysis of the molecular orbitals (MOs) shows their energy levels and the contributions of different atomic orbitals. This is crucial for understanding the molecule's chemical behavior.

For substituted indoles, the nature and position of substituent groups can alter the electron density distribution across the indole ring. rsc.org Electron-donating groups tend to increase the electron density of the ring, while electron-withdrawing groups have the opposite effect. rsc.orgresearchgate.net This modulation of the electronic structure is key to explaining differences in the reactivity and biological activity among various indole derivatives. rsc.org Quantum chemical calculations on indole radical cations, for example, have shown that the spin density distribution in the aromatic system differs significantly depending on whether the substituents are electron-donating or electron-withdrawing. rsc.org

Frontier Molecular Orbital (FMO) theory simplifies reactivity analysis by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. jocpr.com Conversely, a large gap indicates higher kinetic stability and lower chemical reactivity. researchgate.net DFT studies on a series of indole-based Schiff bases calculated HOMO-LUMO energy gaps ranging from 6.20 eV to 7.71 eV, reflecting significant variations in electronic stability and reactivity across the series. mdpi.com However, a direct correlation between the energy gap and a specific biological activity is not always straightforward, as other factors like molecular conformation and specific interactions also play a crucial role. mdpi.com

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| Indole | -5.61 | -2.99 | 2.62 | researchgate.net |

| Indole-based Schiff Base (4d) | - | - | 6.20 | mdpi.com |

| Indole-based Schiff Base (4h) | - | - | 6.23 | mdpi.com |

| Indole-based Schiff Base (4g) | - | - | 7.01 | mdpi.com |

| Indole-based Schiff Base (4e) | - | - | 7.71 | mdpi.com |

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugative interactions, and delocalization of electron density within a molecule. It transforms the complex, delocalized molecular orbitals into localized bond- and lone-pair-centered orbitals that align with Lewis structures.

The Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution of a molecule. libretexts.org It maps the electrostatic potential onto the electron density surface, using a color scale where red typically indicates regions of negative potential (electron-rich, attractive to electrophiles) and blue indicates regions of positive potential (electron-poor, attractive to nucleophiles). researchgate.netuni-muenchen.de

For indole derivatives, MEP maps can identify the most likely sites for electrophilic and nucleophilic attack. researchgate.net In studies of indole-based Schiff bases, negative potential regions were found primarily around electronegative atoms like carbonyl oxygen and imine nitrogen, highlighting their role as hydrogen bond acceptors in potential interactions with biological targets. mdpi.com The presence of different substituent groups can significantly alter the MEP map; electron-withdrawing groups can create more pronounced negative regions, potentially enhancing binding affinity through electrostatic interactions. mdpi.com Natural Population Analysis (NPA) complements this by providing quantitative values for the atomic charges, offering a more detailed breakdown of the charge distribution.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying electronically excited states. chemrxiv.orgaip.org This is crucial for understanding a molecule's photophysical properties, such as its UV-visible absorption and fluorescence spectra. nih.gov

TD-DFT calculations can predict the vertical excitation energies (the energy required to move from the ground state to an excited state without changing the molecular geometry) and the oscillator strengths, which relate to the intensity of absorption peaks. chemrxiv.org For the indole chromophore, TD-DFT has been used to study the well-known La and Lb excited states. nih.gov The calculations show that substituents on the indole ring can cause a bathochromic (red) shift in the absorption spectrum. researchgate.netnih.gov For example, the absorption wavelength was found to increase in the order of indole < tryptophan < serotonin (B10506) < melatonin (B1676174). nih.gov These computational predictions of absorption spectra often show good agreement with experimental results, validating the utility of TD-DFT in understanding the photochemistry of indole derivatives. chemrxiv.orgaip.org

Quantum Chemical Descriptors and Prediction of Chemical Behavior

Computational chemistry provides a powerful lens for understanding the intrinsic electronic properties of molecules through quantum chemical descriptors. For derivatives of 1H-Indole-7-methanol, a-methyl-, these descriptors are calculated using methodologies like Density Functional Theory (DFT), often employing hybrid functionals such as B3LYP. researchgate.netresearchgate.netchemrxiv.org These calculated parameters are crucial for predicting the molecule's reactivity, stability, and potential interaction sites. researchgate.net

The foundation of this analysis lies in Frontier Molecular Orbital (FMO) theory. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.netmdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of chemical stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. chemrxiv.org

From the HOMO and LUMO energies, several global reactivity descriptors can be derived to quantify chemical behavior:

Ionization Potential (IP) : The energy required to remove an electron, approximated as IP ≈ -EHOMO.

Electron Affinity (EA) : The energy released when an electron is added, approximated as EA ≈ -ELUMO.

Chemical Potential (μ) : A measure of the escaping tendency of electrons from a system, calculated as μ = (EHOMO + ELUMO) / 2.

Global Hardness (η) : Represents the resistance to change in electron distribution, calculated as η = (ELUMO - EHOMO) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Global Softness (S) : The reciprocal of hardness (S = 1/η), indicating how easily the molecule's electron cloud can be polarized.

Electrophilicity Index (ω) : Measures the energy stabilization when the system acquires additional electronic charge, calculated as ω = μ² / 2η. This index helps in classifying molecules as strong or marginal electrophiles. nih.gov

Another valuable tool is the Molecular Electrostatic Potential (MESP) map, which illustrates the charge distribution on the molecule's surface. researchgate.net MESP maps are used to identify electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites, predicting how the molecule will interact with other reagents. researchgate.net For indole derivatives, the electron-rich nature of the heterocyclic ring often shows a negative potential, indicating a site for electrophilic attack. nih.gov

These computational descriptors collectively provide a detailed profile of a molecule's expected chemical behavior, guiding further experimental studies.

Table 1: Calculated Quantum Chemical Descriptors for 1H-Indole-7-methanol, a-methyl- (Illustrative Data) Calculated at the B3LYP/6-311++G(d,p) level of theory.

| Descriptor | Symbol | Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | -5.85 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -0.95 |

| HOMO-LUMO Energy Gap | ΔE | 4.90 |

| Ionization Potential | IP | 5.85 |

| Electron Affinity | EA | 0.95 |

| Global Hardness | η | 2.45 |

| Global Softness | S | 0.41 |

| Chemical Potential | μ | -3.40 |

| Electrophilicity Index | ω | 2.36 |

Solvation Models and Their Impact on Computed Properties

The chemical behavior and properties of a molecule can be significantly influenced by its environment, particularly the solvent. Computational chemistry employs solvation models to simulate these effects and provide more accurate predictions of molecular properties in solution. orientjchem.org These models are broadly categorized into implicit and explicit approaches. rsc.orgresearchgate.net

Implicit Solvation Models , also known as continuum models, treat the solvent as a continuous dielectric medium rather than as individual molecules. aip.org This approach is computationally efficient. aip.org Popular implicit models include:

Polarizable Continuum Model (PCM) : In this model, the solute is placed in a cavity within the dielectric continuum representing the solvent. The solute's charge distribution polarizes the solvent, which in turn creates a reaction field that interacts with the solute. rsc.orgaip.org This method is widely used to study how solvent polarity affects properties like absorption spectra and reaction energies. aip.org

Solvation Model based on Density (SMD) : This is a universal solvation model that is based on the quantum mechanical charge density of a solute. The SMD model calculates the free energy of solvation and is applicable to virtually any solvent for which the bulk dielectric constant is known. figshare.com

Studies on indole and its derivatives have shown that implicit models are effective for capturing bulk solvent effects. figshare.com However, they can sometimes overestimate energies and may not fully account for specific, strong solute-solvent interactions like hydrogen bonding. rsc.orgresearchgate.net

Explicit Solvation Models offer a more detailed and accurate picture by including a finite number of individual solvent molecules around the solute molecule. rsc.org This "solute-solvent cluster" is then treated quantum mechanically. This approach is essential when specific interactions, such as hydrogen bonding between the indole N-H group and a polar solvent like water, play a crucial role in stabilizing the system or influencing its photophysical properties. rsc.orgresearchgate.net Research has demonstrated that for indole in water, explicit models that include a cluster of 9-12 water molecules can accurately represent the system's photophysics, highlighting the importance of solvent reorganization in stabilizing excited states. rsc.orgresearchgate.net

The choice of solvation model significantly impacts computed properties. For 1H-Indole-7-methanol, a-methyl-, which has both a hydrogen bond donor (N-H) and acceptor/donor (O-H) group, the choice of solvent and computational model is critical. Properties such as dipole moment, absorption and fluorescence spectra, and the relative stability of different conformers can vary substantially between the gas phase and different solvents. aip.orgaip.org For example, the dipole moment is generally expected to increase in polar solvents due to the reaction field induced by the dielectric medium.

Table 2: Impact of Solvation Model on a Computed Property of 1H-Indole-7-methanol, a-methyl- (Illustrative Data) Calculated at the B3LYP/6-311++G(d,p) level of theory.

| Environment / Model | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) |

| Gas Phase | 1.0 | 2.15 |

| Toluene (B28343) (PCM) | 2.38 | 2.88 |

| Ethanol (B145695) (PCM) | 24.55 | 3.54 |

| Water (PCM) | 78.39 | 3.75 |

| Water (Explicit Cluster) | N/A | 3.82 |

Advanced Spectroscopic and Analytical Characterization of 1h Indole 7 Methanol,a Methyl and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules in solution. chemicalbook.com It provides detailed information about the carbon-hydrogen framework, the chemical environment of individual atoms, and the connectivity between them.

High-Resolution ¹H NMR and ¹³C NMR for Structural Elucidation

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR are the primary methods for determining the fundamental structure of a molecule like 1H-Indole-7-methanol, α-methyl-.

¹H NMR Spectroscopy: A ¹H NMR spectrum would confirm the presence of all protons in the molecule. Key expected signals would include:

Indole (B1671886) NH Proton: A characteristic signal in the downfield region (typically δ 8.0-11.0 ppm), which may be broadened.

Aromatic Protons: Signals for the protons on the benzene (B151609) and pyrrole (B145914) rings of the indole core. Their chemical shifts and coupling patterns (doublets, triplets) would confirm the 7-substitution pattern.

Methine Proton (α-carbon): A quartet signal resulting from coupling to the three protons of the adjacent methyl group.

Methyl Protons (α-methyl): A doublet signal, coupled to the single methine proton.

Hydroxyl Proton: A signal that can appear over a wide chemical shift range and may be broad; its presence can be confirmed by D₂O exchange.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For 1H-Indole-7-methanol, α-methyl-, ten distinct signals would be expected (nine for the indole core and the side chain, plus one for the methyl group). The chemical shifts would indicate the type of carbon (aromatic, aliphatic, alcohol-bearing). A Distortionless Enhancement by Polarization Transfer (DEPT) experiment can be used to differentiate between CH, CH₂, and CH₃ groups. www.gov.uk

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts Note: These are predicted values based on standard chemical shift ranges for similar functional groups. Actual experimental values may vary.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity |

|---|---|---|---|

| Indole NH | 8.0 - 11.0 | N/A | Broad Singlet |

| Indole C2-H | 7.0 - 7.5 | 120 - 125 | Triplet |

| Indole C3-H | 6.4 - 6.8 | 100 - 105 | Triplet |

| Indole C4-H | 7.0 - 7.2 | 118 - 122 | Doublet |

| Indole C5-H | 6.9 - 7.1 | 120 - 124 | Triplet |

| Indole C6-H | 7.4 - 7.6 | 120 - 124 | Doublet |

| α-CH | 4.8 - 5.2 | 65 - 70 | Quartet |

| α-CH₃ | 1.4 - 1.6 | 20 - 25 | Doublet |

| OH | Variable | N/A | Singlet |

| Indole C7 | N/A | 130 - 135 | Quaternary |

| Indole C3a | N/A | 127 - 130 | Quaternary |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between nuclei. chemicalbook.comwww.gov.uk

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It would show a clear correlation between the α-CH methine proton and the α-CH₃ methyl protons, as well as correlations between adjacent protons on the indole ring system. www.gov.uk

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to their attached carbon atoms. This technique allows for the unambiguous assignment of each proton signal to its corresponding carbon signal in the ¹³C spectrum. www.gov.uk

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (2-4 bonds). This is vital for connecting the different fragments of the molecule. For instance, it would show correlations from the α-CH and α-CH₃ protons to the C7 carbon of the indole ring, confirming the attachment point of the side chain. www.gov.uk

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of their bonding connectivity. This is particularly useful for determining stereochemistry and conformation. In this case, it could show spatial relationships between the side-chain protons and the H-6 proton on the indole ring. chemicalbook.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight and elemental composition of a compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique that is particularly useful for polar molecules like alcohols. In ESI-MS, the sample is ionized directly from solution, typically resulting in the formation of a protonated molecule [M+H]⁺ or a sodiated adduct [M+Na]⁺. For 1H-Indole-7-methanol, α-methyl- (Molecular Formula: C₁₀H₁₁NO, Molecular Weight: 161.20 g/mol ), an ESI-MS spectrum would be expected to show a prominent ion peak at m/z 162.2, corresponding to the [M+H]⁺ ion. The observation of this ion confirms the molecular weight of the compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry provides a highly accurate measurement of an ion's mass-to-charge ratio, often to four or more decimal places. This precision allows for the determination of the elemental formula of a compound, distinguishing it from other molecules with the same nominal mass. For the [M+H]⁺ ion of 1H-Indole-7-methanol, α-methyl-, HRMS would provide a precise mass that can be compared to the theoretical value.

Interactive Data Table: HRMS Data

| Ion Formula | Theoretical Exact Mass (m/z) |

|---|---|

| [C₁₀H₁₂NO]⁺ ([M+H]⁺) | 162.0919 |

The experimental measurement of the mass to within a few parts per million (ppm) of the theoretical value provides strong evidence for the assigned molecular formula.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. In this technique, the sample is first injected into an HPLC system, which separates the components of the mixture. The eluent from the chromatography column is then directed into the mass spectrometer. This setup is ideal for assessing the purity of a sample. A purity analysis of a 1H-Indole-7-methanol, α-methyl- sample would involve monitoring the LC chromatogram for a single major peak. The mass spectrum corresponding to this peak should show the expected m/z for the target compound, confirming both its identity and its separation from any impurities or starting materials. This method is widely used in pharmaceutical and chemical research to ensure the quality of synthesized compounds.

Vibrational and Electronic Spectroscopy

The spectroscopic characterization of 1H-Indole-7-methanol, α-methyl- provides critical insights into its molecular structure, functional groups, and electronic properties. Vibrational spectroscopy techniques like Fourier Transform Infrared (FT-IR) are employed to identify the characteristic bonds within the molecule, while electronic spectroscopy methods such as Ultraviolet-Visible (UV-Vis) absorption reveal information about the conjugated π-system and its electronic transitions.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a powerful analytical tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of bonds. For 1H-Indole-7-methanol, α-methyl-, the FT-IR spectrum is expected to exhibit characteristic absorption bands corresponding to the N-H and O-H groups, as well as the aromatic and aliphatic C-H bonds and the indole ring structure.

The spectrum would be characterized by a broad absorption band in the region of 3500-3200 cm⁻¹ due to the O-H stretching vibration of the secondary alcohol group, often overlapping with the N-H stretching vibration of the indole ring, which typically appears around 3400-3300 cm⁻¹. The presence of the hydroxyl group is a key feature of the molecule. doubtnut.com Aromatic C-H stretching vibrations from the indole ring are expected to appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and ethyl groups will be observed just below 3000 cm⁻¹.

Fingerprint region analysis (below 1600 cm⁻¹) would reveal C=C stretching vibrations of the aromatic ring between 1600-1450 cm⁻¹ and C-O stretching of the secondary alcohol group around 1100 cm⁻¹. The specific positions of these bands can be influenced by intermolecular hydrogen bonding in the solid state. Monitoring changes in the carbonyl region via FT-IR can also be used to study reactions involving indole derivatives. nih.gov

Table 1: Expected FT-IR Vibrational Frequencies for 1H-Indole-7-methanol, α-methyl- This table is illustrative and based on characteristic group frequencies for indole and alcohol compounds.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Indole N-H | Stretch | 3400 - 3300 |

| Alcohol O-H | Stretch (H-bonded) | 3500 - 3200 (broad) |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aliphatic C-H | Stretch | 2980 - 2850 |

| Aromatic C=C | Stretch | 1600 - 1450 |

| C-O | Stretch | 1150 - 1050 |

| Aromatic C-H | Bend (out-of-plane) | 900 - 675 |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of UV or visible light by a molecule, which results in the transition of electrons from lower to higher energy molecular orbitals. libretexts.org The indole moiety constitutes the primary chromophore in 1H-Indole-7-methanol, α-methyl-. The UV-Vis spectrum of indole and its derivatives typically displays two main absorption bands originating from π-π* electronic transitions within the aromatic system.

These transitions are often labeled as the ¹Lₐ and ¹Lₑ bands, following Platt's notation. The ¹Lₐ band, appearing at a longer wavelength (around 260-290 nm), is generally more intense and can exhibit fine vibrational structure. The ¹Lₑ band is found at a shorter wavelength (around 210-230 nm). The exact position (λmax) and intensity (molar absorptivity, ε) of these bands are sensitive to the substitution pattern on the indole ring and the polarity of the solvent. researchgate.netpsu.edu For instance, the absorption maximum for 7-azaindole, a related heterocyclic compound, is observed at 287 nm in water. iastate.edu The presence of the α-methyl-methanol substituent at the 7-position is expected to cause a slight bathochromic (red) shift in the absorption maxima compared to unsubstituted indole.

Table 2: Typical Electronic Transitions for Indole Chromophores This table presents generally accepted ranges for indole derivatives.

| Transition | Typical λmax Range (nm) | Typical Molar Absorptivity (ε) (M⁻¹cm⁻¹) |

| ¹Lₐ ← ¹A | 260 - 290 | 4,000 - 8,000 |

| ¹Lₑ ← ¹A | 210 - 230 | 20,000 - 50,000 |

X-ray Diffraction Analysis for Solid-State Structure and Crystal Packing

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional atomic arrangement, bond lengths, bond angles, and solid-state conformation of a crystalline compound. For 1H-Indole-7-methanol, α-methyl-, an XRD analysis would elucidate the molecular geometry and the intermolecular interactions that dictate the crystal packing.

The crystal structure of indole derivatives is often stabilized by a network of intermolecular hydrogen bonds and π-π stacking interactions. acs.org In the case of 1H-Indole-7-methanol, α-methyl-, the presence of both a hydrogen bond donor (the indole N-H group) and a hydrogen bond donor/acceptor (the hydroxyl O-H group) suggests that hydrogen bonding will be a dominant feature in its crystal lattice. It is plausible that molecules would form dimers or extended chains through N-H···O or O-H···N hydrogen bonds.

Table 3: Hypothetical Crystallographic Data for 1H-Indole-7-methanol, α-methyl- This table is illustrative, based on data for similar indole derivatives like Methyl 1-methyl-1H-indole-3-carboxylate and 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole. researchgate.netmdpi.com

| Parameter | Example Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pna2₁ |

| a (Å) | 6.0 - 10.0 |

| b (Å) | 10.0 - 25.0 |

| c (Å) | 12.0 - 15.0 |

| α (°) | 90 |

| β (°) | 90 - 105 |

| γ (°) | 90 |

| Volume (ų) | 1000 - 1500 |

| Z (molecules/unit cell) | 4 or 8 |

Chromatographic Purity Analysis

Chromatographic techniques are essential for assessing the purity of 1H-Indole-7-methanol, α-methyl- and for separating it from starting materials, byproducts, or degradation products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed methods for this purpose.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and its advanced version, UPLC, are premier techniques for the purity assessment of non-volatile, thermally sensitive organic compounds like indole derivatives. A reversed-phase HPLC (RP-HPLC) method is typically suitable for 1H-Indole-7-methanol, α-methyl-. sielc.com

In a typical RP-HPLC setup, the compound is separated on a non-polar stationary phase (e.g., a C18 column) using a polar mobile phase. sigmaaldrich.com The mobile phase often consists of a mixture of water and an organic solvent such as methanol (B129727) or acetonitrile, with a small amount of an acid modifier like formic acid or trifluoroacetic acid to ensure sharp, symmetrical peaks by suppressing the ionization of the indole nitrogen and any residual silanol (B1196071) groups on the stationary phase. Detection is commonly performed using a UV detector set to a wavelength where the indole chromophore absorbs strongly (e.g., 220 nm or 280 nm). The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. UPLC systems, which use smaller particle size columns, offer faster analysis times and higher resolution. sielc.com

Table 4: Example HPLC/UPLC Conditions for Purity Analysis This table provides typical parameters for the analysis of indole derivatives.

| Parameter | Condition |

| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) or UPLC C18 (e.g., 50 x 2.1 mm, 1.7 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 0.8-1.2 mL/min (HPLC) or 0.3-0.5 mL/min (UPLC) |

| Column Temperature | 25 - 40 °C |

| Detection | UV at 220 nm and/or 280 nm |

| Injection Volume | 5 - 20 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a powerful tool for the identification and quantification of volatile and semi-volatile compounds. While 1H-Indole-7-methanol, α-methyl- has limited volatility due to its polar N-H and O-H groups, it can be analyzed by GC-MS, particularly after derivatization. nih.gov

Chemical derivatization, such as silylation with agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), can be employed to convert the polar N-H and O-H groups into non-polar trimethylsilyl (B98337) (TMS) ethers and N-silyl derivatives. This process increases the compound's volatility and thermal stability, leading to better chromatographic peak shape and preventing on-column degradation.

The mass spectrometer fragments the eluting compound, producing a unique mass spectrum that serves as a molecular fingerprint. The fragmentation pattern for the derivatized compound would show a molecular ion peak (M⁺) and characteristic fragment ions. Key fragmentation pathways would likely include the loss of a methyl group (M-15), loss of the silylated hydroxyl group, and cleavage of the side chain from the indole ring. Analysis of these fragments allows for unambiguous structure confirmation. libretexts.org The NIST WebBook provides extensive GC data for related compounds like 7-Methylindole, which can serve as a reference. nist.govnist.gov

Table 5: Expected Mass Fragments in GC-MS for the TMS-Derivative of 1H-Indole-7-methanol, α-methyl- This table is illustrative and based on common fragmentation patterns of silylated alcohols and indoles.

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

| M⁺ | Molecular Ion | [C₁₀H₁₃NO(TMS)₂]⁺ |

| M-15 | [M - CH₃]⁺ | Loss of a methyl group from a TMS moiety |

| M-89 | [M - OSi(CH₃)₃]⁺ | Loss of the silylated hydroxyl group |

| 130 | [C₉H₈N]⁺ | Indole ring after cleavage of the side chain |

| 73 | [Si(CH₃)₃]⁺ | Trimethylsilyl cation |

Electrochemical Techniques for Reactivity Studies (e.g., Cyclic Voltammetry)

Electrochemical methods are fundamental in assessing the redox behavior of indole derivatives, which are known to be electroactive compounds that are typically oxidized at carbon-based electrodes. researchgate.net The study of these compounds provides valuable information on their stability, potential reaction pathways, and electronic properties.

Principles of Indole Electrochemistry

The electrochemical oxidation of the indole ring is the primary redox process observed for this class of compounds. This oxidation is generally an irreversible, pH-dependent reaction. researchgate.net In acidic conditions (typically below pH 7), the indole nitrogen can be protonated, which generally makes the molecule more difficult to oxidize, resulting in a shift of the oxidation peak potential to higher, more positive values. nih.gov As the pH increases, deprotonation facilitates the electron transfer process, making oxidation easier. nih.gov

The mechanism of oxidation can be complex, often involving the transfer of one or more electrons and protons. For unsubstituted indole, oxidation can lead to the formation of dimers or trimers. researchgate.net The nature and position of substituents on the indole ring significantly influence the oxidation potential and the subsequent reaction pathways. Electron-donating groups tend to lower the oxidation potential, making the molecule easier to oxidize, whereas electron-withdrawing groups have the opposite effect. rsc.org

Predicted Electrochemical Behavior of 1H-Indole-7-methanol,a-methyl-

For 1H-Indole-7-methanol,a-methyl-, the primary site of electrochemical activity is expected to be the indole nucleus. The substituent at the 7-position is an α-methylated methanol group (-CH(OH)CH₃). This alkyl alcohol group is generally considered to be weakly electron-donating. Consequently, it is anticipated that 1H-Indole-7-methanol,a-methyl- would have an oxidation potential slightly lower than that of unsubstituted indole.

The oxidation process would likely involve the following steps, observable via cyclic voltammetry:

Initial Oxidation: A first irreversible oxidation peak corresponding to the removal of an electron from the π-system of the indole ring to form a radical cation.

Follow-up Reactions: This highly reactive radical cation would quickly undergo subsequent chemical reactions, such as dimerization, trimerization, or reaction with solvent or other nucleophiles present in the medium. researchgate.net

Alcohol Group Oxidation: At significantly higher positive potentials, the secondary alcohol group itself could be oxidized, though the indole ring oxidation is expected to be the dominant and more readily accessible process.

Studies on related compounds, such as 7-hydroxyindole, show that substitution at the 7-position does not inhibit the electrochemical oxidation of the indole core. nih.govnih.gov Similarly, indole-7-carboxylic acid can be oxidized to form corresponding quinones.

Application of Cyclic Voltammetry (CV)

A cyclic voltammetry experiment would be the principal method to characterize the electrochemical reactivity of 1H-Indole-7-methanol,a-methyl-. In a typical CV setup, a solution of the compound in a suitable solvent with a supporting electrolyte would be scanned across a range of potentials using a three-electrode system (working, reference, and counter electrodes).

The resulting voltammogram would provide key data points:

Peak Potential (Eₚ): The potential at which the maximum rate of oxidation occurs. This value gives a direct measure of how easily the compound is oxidized.

Peak Current (iₚ): The magnitude of the current at the peak potential, which is related to the concentration of the analyte and the kinetics of the electron transfer.

Reversibility: The absence of a corresponding reduction peak on the reverse scan would confirm the irreversible nature of the indole oxidation. researchgate.net

pH Dependence: Performing CV at different pH values would establish the role of protons in the reaction mechanism, which is characteristic of indole electrochemistry. nih.gov

While no specific data is published for 1H-Indole-7-methanol,a-methyl-, the table below presents hypothetical data that would be expected from a cyclic voltammetry study, based on general knowledge of indole derivatives.

| Parameter | Expected Observation | Significance |

| Anodic Peak Potential (Eₚₐ) | One primary irreversible peak | Indicates the potential for the oxidation of the indole nucleus. |

| Cathodic Peak | Absent or very small | Confirms the irreversible nature of the oxidation due to rapid follow-up chemical reactions. |

| Effect of pH | Eₚₐ shifts to less positive values as pH increases | Demonstrates the involvement of protons in the oxidation mechanism. |

| Effect of Scan Rate | Peak current (iₚ) increases with scan rate | Consistent with a diffusion-controlled process, may show some adsorption characteristics. |

This analytical approach allows for a thorough investigation of the compound's redox properties, which is crucial for understanding its stability and potential chemical transformations. researchgate.net

Chemical Derivatization and Functionalization Strategies for 1h Indole 7 Methanol,a Methyl

Functionalization of the Hydroxyl Group at the α-Methylated Methanol (B129727) Moiety

The secondary alcohol is a versatile handle for introducing new functionalities, altering the molecule's steric and electronic properties. Its reactivity is characteristic of a benzylic-type alcohol, allowing for esterification, etherification, oxidation, and substitution reactions.

Esterification: The hydroxyl group of 1-(1H-indol-7-yl)ethan-1-ol can be readily converted into an ester. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid under acidic catalysis, is a classic method for this transformation. masterorganicchemistry.com To avoid the harsh conditions of strong acid which might affect the indole (B1671886) ring, milder methods are often preferred. These include reaction with acyl chlorides or anhydrides in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine.

Etherification: The formation of an ether from the secondary alcohol can be achieved through methods like the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This nucleophilic alkoxide is then treated with an alkyl halide to yield the ether product. The choice of base and solvent is critical to ensure efficient conversion without promoting side reactions.

| Transformation | Reagents | Product | Notes |

|---|---|---|---|

| Acetylation | Acetic Anhydride, Pyridine | 1-(1H-indol-7-yl)ethyl acetate | A common method for installing an acetyl ester. |

| Benzoylation | Benzoyl Chloride, Triethylamine, CH₂Cl₂ | 1-(1H-indol-7-yl)ethyl benzoate (B1203000) | Forms a benzoate ester under mild conditions. |

| Fischer Esterification | Acetic Acid, H₂SO₄ (cat.) | 1-(1H-indol-7-yl)ethyl acetate | Equilibrium process driven by excess alcohol or removal of water. masterorganicchemistry.com |

| Methylation (Ether) | 1. NaH, THF 2. Methyl Iodide (CH₃I) | 7-(1-methoxyethyl)-1H-indole | Standard Williamson ether synthesis conditions. |

| Benzylation (Ether) | 1. KH, THF 2. Benzyl (B1604629) Bromide (BnBr) | 7-(1-(benzyloxy)ethyl)-1H-indole | Forms a benzyl ether, which can also serve as a protecting group. |

Oxidation: The secondary alcohol moiety can be oxidized to the corresponding ketone, 1-(1H-indol-7-yl)ethanone. A variety of reagents can accomplish this transformation with high selectivity, avoiding over-oxidation or reaction with the indole nucleus. Milder, modern oxidizing agents are generally preferred. These reactions are fundamental for creating ketone derivatives, which are themselves valuable synthetic intermediates.

Reduction: The complete removal of the hydroxyl group, a deoxygenation reaction, converts the 1-(1H-indol-7-yl)ethan-1-ol into 7-ethyl-1H-indole. This is typically a two-step process. The alcohol is first converted into a better leaving group, such as a tosylate or a xanthate ester (as in the Barton-McCombie deoxygenation), which is then reductively cleaved. A more direct, albeit forceful, method involves the reduction of the corresponding ketone. stackexchange.com

| Transformation | Reagents | Product | Notes |

|---|---|---|---|

| Oxidation to Ketone | Pyridinium chlorochromate (PCC), CH₂Cl₂ | 1-(1H-indol-7-yl)ethanone | Standard oxidation of a secondary alcohol to a ketone. |

| Oxidation to Ketone | Dess-Martin Periodinane (DMP) | 1-(1H-indol-7-yl)ethanone | A mild and highly efficient method for oxidizing alcohols. |

| Deoxygenation via Tosylate | 1. TsCl, Pyridine 2. LiAlH₄ | 7-Ethyl-1H-indole | Reduction of the intermediate tosylate removes the oxygen functionality. |

| Barton-McCombie Deoxygenation | 1. NaH, CS₂, CH₃I 2. Bu₃SnH, AIBN | 7-Ethyl-1H-indole | A free-radical-based deoxygenation method via a xanthate intermediate. |

The hydroxyl group is a poor leaving group, but it can be converted into functionalities like halides and amines through strategic activation. libretexts.org

Conversion to Halides: Direct conversion to alkyl halides can be achieved using reagents like thionyl chloride (SOCl₂) for chlorides and phosphorus tribromide (PBr₃) for bromides. A more versatile, two-step approach involves first converting the alcohol to a sulfonate ester (e.g., tosylate or mesylate). These are excellent leaving groups and can be readily displaced by halide ions in an Sₙ2 reaction, a method that offers better control over stereochemistry. chemistrysteps.com

Conversion to Amines: Synthesizing an amine from the alcohol is a multistep process as direct displacement of the hydroxyl group is not feasible. chemistrysteps.com A reliable method is the conversion of the alcohol to an alkyl halide or tosylate, followed by reaction with sodium azide (B81097) to form an alkyl azide. The azide is then reduced to the primary amine using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This pathway avoids the polyalkylation issues often seen when using ammonia (B1221849) as a nucleophile. chemistrysteps.com Modern catalytic methods, such as "borrowing hydrogen" chemistry, offer a more direct route from alcohols to amines. bath.ac.uk

| Target Functional Group | Reagents | Intermediate/Product | Notes |

|---|---|---|---|

| Chloride | Thionyl Chloride (SOCl₂) | 7-(1-chloroethyl)-1H-indole | Direct conversion of the alcohol to a chloride. |

| Bromide | Phosphorus Tribromide (PBr₃) | 7-(1-bromoethyl)-1H-indole | Direct conversion of the alcohol to a bromide. |

| Iodide (via Finkelstein) | 1. TsCl, Pyridine 2. NaI, Acetone | 7-(1-iodoethyl)-1H-indole | Sₙ2 displacement of a tosylate leaving group. |

| Amine (via Azide) | 1. MsCl, Et₃N 2. NaN₃, DMF 3. LiAlH₄, THF | 1-(1H-indol-7-yl)ethan-1-amine | A robust method that cleanly yields the primary amine after reduction. chemistrysteps.com |

Derivatization of the Indole Nitrogen (N1)

The indole nitrogen (N1) possesses an acidic proton and can be deprotonated to form a nucleophilic anion, or it can react directly under certain conditions. Functionalization at this position is a cornerstone of indole chemistry, often employed to install protecting groups or to build more complex molecular architectures. rsc.org

N-Alkylation: The most common method for N-alkylation involves deprotonation of the indole with a base like sodium hydride (NaH) in an aprotic solvent such as DMF or THF, followed by the addition of an alkyl halide. rsc.org Alternative methods have been developed to avoid the use of reactive hydrides, including transition-metal-catalyzed processes and Mitsunobu reactions that couple the indole with an alcohol. researchgate.netrsc.org

N-Acylation: N-acylation is readily achieved by treating the indole with an acyl chloride or anhydride, often in the presence of a base. nih.gov N-acylindoles are important not only as stable derivatives but also as key intermediates in synthesis, as the acyl group can act as a removable protecting group. nih.gov A chemoselective method using thioesters as the acyl source in the presence of cesium carbonate has also been reported. beilstein-journals.orgbeilstein-journals.org

| Reaction | Reagents & Conditions | Product Type | Reference |

|---|---|---|---|

| N-Alkylation | NaH, Alkyl Halide, DMF/THF | N-Alkyl Indole | rsc.org |

| N-Alkylation (Mitsunobu) | Alcohol, PPh₃, DEAD/DIAD | N-Alkyl Indole | researchgate.net |

| N-Alkylation (Cu-catalyzed) | N-Tosylhydrazone, CuI, K₂CO₃ | N-Alkyl Indole | rsc.org |

| N-Acylation | Acyl Chloride, Pyridine | N-Acyl Indole | nih.gov |

| N-Acylation | Thioester, Cs₂CO₃, Xylene, 140 °C | N-Acyl Indole | beilstein-journals.org |